Cas no 87064-59-3 ((2R,3S,3aS,4E,6R,10E,12R,13R,13aR)-13,13a-Bis(acetyloxy)-3,6-bis(benzoyloxy)-1,2,3,3a,6,7,9,12,13,13a-decahydro-2,5,9,9,12-pentamethyl-8H-cyclopentacyclododecen-8-one)

(2R,3S,3aS,4E,6R,10E,12R,13R,13aR)-13,13a-Bis(acetyloxy)-3,6-bis(benzoyloxy)-1,2,3,3a,6,7,9,12,13,13a-decahydro-2,5,9,9,12-pentamethyl-8H-cyclopentacyclododecen-8-one structure
87064-59-3 structure
Nome del prodotto:(2R,3S,3aS,4E,6R,10E,12R,13R,13aR)-13,13a-Bis(acetyloxy)-3,6-bis(benzoyloxy)-1,2,3,3a,6,7,9,12,13,13a-decahydro-2,5,9,9,12-pentamethyl-8H-cyclopentacyclododecen-8-one
Numero CAS:87064-59-3
MF:C38H44O9
MW:644.75057220459
CID:1861744
PubChem ID:15628016

(2R,3S,3aS,4E,6R,10E,12R,13R,13aR)-13,13a-Bis(acetyloxy)-3,6-bis(benzoyloxy)-1,2,3,3a,6,7,9,12,13,13a-decahydro-2,5,9,9,12-pentamethyl-8H-cyclopentacyclododecen-8-one Proprietà chimiche e fisiche

Nomi e identificatori

    • (2R,3S,3aS,4E,6R,10E,12R,13R,13aR)-13,13a-Bis(acetyloxy)-3,6-bis(benzoyloxy)-1,2,3,3a,6,7,9,12,13,13a-decahydro-2,5,9,9,12-pentamethyl-8H-cyclopentacyclododecen-8-one
    • HY-143283
    • CS-0434349
    • euphoscopin C
    • 87064-59-3
    • CHEMBL506068
    • [(1S,2R,3aR,4R,5R,6E,11R,12E,13aS)-3a,4-diacetyloxy-1-benzoyloxy-2,5,8,8,12-pentamethyl-9-oxo-1,2,3,4,5,10,11,13a-octahydrocyclopenta[12]annulen-11-yl] benzoate
    • ((1S,2R,3aR,4R,5R,6E,11R,12E,13aS)-3a,4-diacetyloxy-1-benzoyloxy-2,5,8,8,12-pentamethyl-9-oxo-1,2,3,4,5,10,11,13a-octahydrocyclopenta(12)annulen-11-yl) benzoate
    • (2S,3S,3AR,6R,12R,13S,13ar)-13,13a-bis(acetyloxy)-3-(benzoyloxy)-2,5,9,9,12-pentamethyl-8-oxo-1H,2H,3H,3ah,6H,7H,8H,9H,12H,13H,13ah-cyclopenta(12)annulen-6-yl benzoic acid
    • (2S,3S,3AR,6R,12R,13S,13ar)-13,13a-bis(acetyloxy)-3-(benzoyloxy)-2,5,9,9,12-pentamethyl-8-oxo-1H,2H,3H,3ah,6H,7H,8H,9H,12H,13H,13ah-cyclopenta[12]annulen-6-yl benzoic acid
    • Inchi: InChI=1S/C38H44O9/c1-23-18-19-37(6,7)32(41)21-31(45-35(42)28-14-10-8-11-15-28)24(2)20-30-33(46-36(43)29-16-12-9-13-17-29)25(3)22-38(30,47-27(5)40)34(23)44-26(4)39/h8-20,23,25,30-31,33-34H,21-22H2,1-7H3
    • Chiave InChI: ZMQZEEAERZPRGX-UHFFFAOYSA-N
    • Sorrisi: CC1CC2(OC(C)=O)C(\C=C(C)\C(CC(=O)C(C)(C)\C=C\C(C)C2OC(C)=O)OC(=O)c2ccccc2)C1OC(=O)c1ccccc1 |c:9,t:19|

Proprietà calcolate

  • Massa esatta: 644.29853298g/mol
  • Massa monoisotopica: 644.29853298g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 9
  • Conta atomi pesanti: 47
  • Conta legami ruotabili: 10
  • Complessità: 1240
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 7
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 2
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 122Ų
  • XLogP3: 5.337

(2R,3S,3aS,4E,6R,10E,12R,13R,13aR)-13,13a-Bis(acetyloxy)-3,6-bis(benzoyloxy)-1,2,3,3a,6,7,9,12,13,13a-decahydro-2,5,9,9,12-pentamethyl-8H-cyclopentacyclododecen-8-one Letteratura correlata

Fornitori consigliati
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taizhou Jiayin Chemical Co., Ltd
上海贤鼎生物科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
上海贤鼎生物科技有限公司
Synrise Material Co. Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Synrise Material Co. Ltd.